molecular formula C10H17Cl2N3 B2988961 N-(piperidin-4-yl)pyridin-2-amine dihydrochloride CAS No. 1193388-64-5

N-(piperidin-4-yl)pyridin-2-amine dihydrochloride

Cat. No.: B2988961
CAS No.: 1193388-64-5
M. Wt: 250.17
InChI Key: PQDGQOLXEOEJOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)pyridin-2-amine dihydrochloride typically involves the reaction of piperidine derivatives with pyridine derivatives under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic hydrogenation methods. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various halides or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce fully hydrogenated compounds .

Scientific Research Applications

N-(piperidin-4-yl)pyridin-2-amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor, binding to the active site of the kinase and preventing its activity. This inhibition can disrupt various cellular signaling pathways, leading to effects such as reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(piperidin-4-yl)pyridin-2-amine dihydrochloride is unique due to its specific structure, which allows it to interact with particular molecular targets with high specificity. This specificity makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-piperidin-4-ylpyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDGQOLXEOEJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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